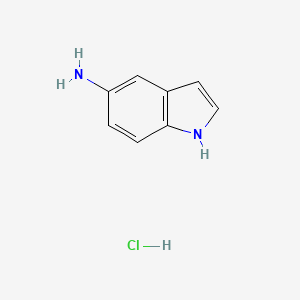

5-Aminoindole hydrochloride

描述

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Chemical Biology

The indole scaffold is a privileged structure in the fields of organic synthesis and chemical biology. bohrium.comnovapublishers.comnih.gov This heterocyclic aromatic compound is a fundamental component of numerous natural products, pharmaceuticals, and advanced materials. researchgate.net The prevalence of the indole nucleus in biologically active molecules underscores its importance in medicinal chemistry. bohrium.comresearchgate.net

Indole derivatives are central to many biochemical processes. bohrium.com For instance, the essential amino acid tryptophan contains an indole ring and is a precursor to various biologically important substances, including the neurotransmitter serotonin (B10506). bohrium.comnih.gov The indole framework is also found in a wide array of alkaloids with significant pharmacological activities. bohrium.com Consequently, there is substantial interest in developing new synthetic methods to access diverse indole derivatives for drug discovery and development. novapublishers.comresearchgate.net The ability to functionalize the indole ring at various positions allows for the creation of extensive chemical libraries for screening against different biological targets. bohrium.comnovapublishers.com

Historical Context of 5-Aminoindole (B14826) and its Derivative Chemistry

The exploration of aminoindoles, including 5-aminoindole, gained momentum as researchers sought to create structural analogs of biologically important molecules like serotonin (5-hydroxytryptamine). acs.org Early research focused on the synthesis of aminoindoles from their corresponding nitroindole precursors through reduction. acs.org The development of reliable synthetic routes was a crucial step in making these compounds more accessible for further investigation.

Over the years, the chemistry of 5-aminoindole has evolved, with numerous methods being developed for its synthesis and functionalization. For example, a transition-metal-free, base-mediated approach has been described for the chemo- and stereoselective addition of 5-aminoindole to alkynes, yielding valuable enamine products. acs.org This method highlights the reactivity of the indole nitrogen while leaving the primary amino group at the 5-position available for further synthetic modifications. acs.org Such advancements have expanded the toolkit available to chemists for creating complex molecules based on the 5-aminoindole scaffold.

Overview of Key Research Domains for 5-Aminoindole Hydrochloride

This compound is utilized across several key areas of chemical research due to its versatility as a synthetic building block. chemimpex.com Its applications span pharmaceutical development, biochemical research, and organic synthesis. chemimpex.com

In pharmaceutical development , the compound is a key intermediate in the synthesis of a wide range of bioactive molecules. chemimpex.com It has been used to prepare compounds targeting various diseases, including those with potential applications in oncology and neuropharmacology. chemimpex.com For example, it has served as a starting material for the synthesis of agents that inhibit protein kinases, which are crucial targets in cancer therapy. chemicalbook.inchemicalbook.com It is also a reactant in the preparation of HIV protease inhibitors and antitumoral agents. chemicalbook.inchemicalbook.com

In biochemical research , this compound and its derivatives are used to study the roles of indole-containing molecules in biological systems. chemimpex.com This includes investigating cellular signaling pathways and developing fluorescent probes for imaging in biological research. chemimpex.com

In organic synthesis , its role as a versatile building block is paramount. chemimpex.com Chemists employ this compound to construct complex organic molecules and new materials. chemimpex.com It has also been investigated for its potential in creating corrosion inhibitors for mild steel in acidic environments. researchgate.net

Interactive Data Table: Properties of 5-Aminoindole

| Property | Value | Source |

| Molecular Formula | C8H8N2 | chemicalbook.comguidechem.com |

| Molecular Weight | 132.16 g/mol | chemicalbook.combiosynth.com |

| CAS Number | 5192-03-0 | chemicalbook.combiosynth.comnies.go.jp |

| Melting Point | 131-133 °C (decomposes) | chemicalbook.inbiosynth.com |

| Appearance | Grey to brown crystalline powder | chemicalbook.inguidechem.com |

| Solubility | Insoluble in water | chemicalbook.inguidechem.com |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8N2 · HCl | sigmaaldrich.com |

| Molecular Weight | 168.62 g/mol | sigmaaldrich.com |

| CAS Number | 65795-92-8 | sigmaaldrich.com |

| Melting Point | 255-257 °C | sigmaaldrich.com |

| Synonym | 5-Indolamine hydrochloride | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

1H-indol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIFWIECZRIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65795-92-8 | |

| Record name | 5-Aminoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Aminoindole Hydrochloride and Its Derivatives

Precursor-Based Synthesis Strategies for 5-Aminoindole (B14826)

A primary and well-established route to 5-aminoindole involves the chemical modification of a pre-existing indole (B1671886) core, most commonly through the reduction of 5-nitroindole (B16589). nbinno.comcymitquimica.com

The conversion of 5-nitroindole to 5-aminoindole is a cornerstone of its synthesis. nbinno.com This transformation is typically achieved through reduction, with various reagents and catalytic systems developed to optimize yield and purity. nbinno.comacs.org Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as Palladium on carbon (Pd/C) or Raney nickel. nbinno.comd-nb.info Chemical reductants also offer effective pathways. For instance, reduction with hydrazine (B178648) and palladium in boiling ethanol (B145695) provides a high yield of 5-aminoindole that can often be used in subsequent steps without extensive purification. cdnsciencepub.com Other methods include the use of sodium hydrosulfite, which has been shown to be effective, whereas reagents like iron and hydrochloric acid have resulted in lower yields. acs.org The choice of reducing agent can be critical, as some conditions may lead to the formation of mixtures or undesired side products. acs.org Furthermore, the resulting 5-aminoindole is noted to be sensitive to air oxidation, which necessitates careful handling during work-up and purification. d-nb.infocdnsciencepub.com

Table 1: Comparison of Reduction Methods for 5-Nitroindole

Reducing Agent/Catalyst Solvent/Conditions Key Observations Reference Pd/C, Hydrogenation Ethanol Commonly used method for converting nitro groups to amines. cdnsciencepub.com cdnsciencepub.com Raney Nickel, Hydrogenation Not specified An alternative catalyst for the reduction of 5-nitroindole. nih.gov nih.gov Hydrazine, Palladium Boiling Ethanol Provides high yield and purity, minimizing the need for further purification. Sodium Hydrosulfite Not specified Reported as a ready method for preparing aminoindoles from nitro compounds. researchgate.net researchgate.net Copper Complex, NaBH4 Water, Room Temperature A method for the general reduction of nitro compounds. chemimpex.com chemimpex.com

Beyond simple reduction, more complex derivatives of 5-aminoindole are often assembled using convergent or divergent strategies.

Convergent synthesis involves the independent preparation of molecular fragments that are later combined to form the final product. This approach is exemplified by methods like the palladium-catalyzed cyclization of 2-haloanilines or the Fischer indole synthesis, which construct the indole ring from separate components. clockss.org A convergent approach can be highly efficient for creating diverse 2,3,5-trisubstituted indoles. clockss.org For example, a strategy has been developed where a p-sulfinyl group on an aniline (B41778) precursor first directs the formation of the indole skeleton and is then used to introduce a substituent at the C-5 position. clockss.org

Divergent synthesis begins with a common intermediate that is systematically modified to produce a library of related compounds. A key intermediate like 5-aminoindole or 5-nitroindole can be the starting point for creating a wide array of derivatives. d-nb.infoacs.org For instance, a divergent synthesis of pyrroloiminoquinone alkaloids utilized a key methoxy-substituted intermediate that could be selectively functionalized at multiple sites to generate a range of natural products. acs.org Similarly, N-substituted 5-aminoindoles can be prepared from 5-nitroindole, which then serve as scaffolds for further diversification. d-nb.infocdnsciencepub.com This strategy is particularly valuable in drug discovery for rapidly generating and testing a series of analogues.

Reduction Pathways of 5-Nitroindole Derivatives

Direct Synthesis and Hydrochloride Salt Formation Approaches

Direct synthesis refers to the construction of the 5-aminoindole ring system from non-indole precursors, often incorporating the amino group or a precursor functional group from the start. Classic methods like the Fischer, Bischler, and Gassman indole syntheses can be adapted for this purpose, although the availability of suitably substituted starting materials can be a challenge. luc.edu

Once the 5-aminoindole free base is obtained, either through precursor reduction or direct synthesis, it is often converted to its hydrochloride salt to improve stability and handling. chemimpex.comsigmaaldrich.com This is a standard acid-base reaction. A typical procedure involves dissolving the 5-aminoindole base in a suitable solvent mixture, such as ethanol and dioxane, and then precipitating the salt by adding aqueous hydrochloric acid. d-nb.infonih.gov The resulting 5-aminoindole hydrochloride can then be purified by recrystallization from a solvent like methanol (B129727). d-nb.infonih.gov

C-H Functionalization and Regioselective Synthesis

Modern synthetic chemistry increasingly focuses on C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, often with high regioselectivity. This avoids the need for pre-functionalized starting materials.

Palladium-catalyzed reactions are powerful tools for forming C-N bonds. While direct C-H amination at the C5 position of an unsubstituted indole is challenging, significant progress has been made in the regioselective functionalization of the indole core. thieme-connect.com Research has shown that directing groups, often placed on the indole nitrogen or at the C3 position, can steer the metal catalyst to activate specific C-H bonds. For example, ruthenium(II)-catalyzed reactions have been developed for the direct diamidation of 3-carbonylindoles at the C4 and C5 positions. rsc.org While not a direct amination to form 5-aminoindole itself, these advanced methods demonstrate the potential for regioselective C-H functionalization on the indole's benzene (B151609) ring, which could conceptually be applied to amination strategies. rsc.orgsciengine.com

When synthesizing derivatives of 5-aminoindole that contain chiral centers, controlling the stereochemistry is crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Research in this area has utilized 5-aminoindole as a nucleophile in organocatalyzed reactions. For instance, 5-aminoindole has been used in the enantioselective synthesis of α-arylglycine esters, yielding the desired products in good yield and with high enantiomeric excess (ee). nih.gov

Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective annulation of aminoindoles. nih.govacs.org In one study, 5-aminoindole derivatives were successfully used in an annulation reaction to produce chiral, fused-ring indole structures with good yields and excellent stereochemical outcomes. nih.govacs.org These methodologies highlight the utility of the 5-aminoindole scaffold in asymmetric synthesis to build complex, stereodefined molecules. researchgate.net

Table of Mentioned Chemical Compounds

Palladium-Catalyzed C-H Amination Reactions

Derivatization Strategies for Functionalization of the 5-Aminoindole Moiety

The presence of a reactive amino group and a modifiable indole core makes 5-aminoindole a versatile building block for creating diverse chemical entities. Strategic derivatization at these sites allows for the fine-tuning of molecular properties.

The amino group of 5-aminoindole serves as a key nucleophile for the construction of fused nitrogen-containing heterocyclic systems. These reactions often proceed through condensation or cyclization pathways, yielding complex polycyclic structures.

One notable application is the synthesis of quinoline (B57606) derivatives. In a catalyst-free approach, 5-aminoindole can be reacted with aromatic aldehydes and 4-hydroxyquinolin-2(1H)-one in ethanol to produce 13-aryl-6,13-dihydro-3H-quino[4,3-b]pyrrolo[3,2-f]quinolin-12(11H)-one derivatives. sioc-journal.cn This method offers the advantage of simplicity and operational ease for creating fused pentacyclic systems. sioc-journal.cn Another straightforward synthesis involves the condensation of 5-aminoindole with acetone (B3395972) or mesityl oxide in the presence of iodine, leading to the formation of tricyclic quinolines. dergipark.org.tr

Furthermore, 5-aminoindole is a precursor for pyrrolo[3,2-f]quinazoline-1,3-diamine, a key intermediate for potent anti-tumor agents. This transformation highlights the utility of 5-aminoindole in constructing complex, biologically relevant scaffolds. nih.gov The resulting diamine can undergo further regioselective modifications. nih.gov

The following table summarizes representative amination reactions involving 5-aminoindole for the synthesis of nitrogen-containing heterocycles.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| 5-Aminoindole | Aromatic Aldehyde | 4-Hydroxyquinolin-2(1H)-one | EtOH, Catalyst-Free | 13-Aryl-6,13-dihydro-3H-quino[4,3-b]pyrrolo[3,2-f]quinolin-12(11H)-one | sioc-journal.cn |

| 5-Aminoindole | Acetone | I₂ (5 mol%) | Acetone, Reflux, 3h | Tricyclic Quinoline Derivative | dergipark.org.tr |

| 5-Aminoindole | Mesityl Oxide | I₂ (5 mol%) | Acetone, Reflux, 3h | Tricyclic Quinoline Derivative | dergipark.org.tr |

The indole nitrogen (N-1) and the exocyclic amino group (at C-5) of 5-aminoindole offer dual sites for alkylation and acylation, enabling the synthesis of a wide range of derivatives.

Alkylation: Selective N-alkylation of the indole nitrogen can be achieved using various methods. For instance, the use of a benzenesulfonyl group can act as a 'transfer of activation' reagent to selectively alkylate the indole NH of 5-aminoindoles using primary and secondary alcohols. lookchem.com The N-1 position can also be alkylated through nucleophilic substitution reactions. For example, starting from 5-nitroindole, a precursor to 5-aminoindole, reaction with 1,3-dibromopropane (B121459) or 1,2-dibromoethane (B42909) can introduce an alkyl chain at the N-1 position. d-nb.info

Acylation: Acylation can be directed to either the indole nitrogen or the amino group, often depending on the reaction conditions and the acylating agent used. The amino group can be acylated using acid chlorides or anhydrides. nih.gov For example, 1-Acetyl-5-aminoindole is a commercially available derivative where the indole nitrogen is acylated. sigmaaldrich.com More complex acylations, such as the atropenantioselective N-acylation of N-aminoindoles, have been developed using chiral catalysts. Chiral cyclic isothiourea has been shown to be an effective organocatalyst for the N-acylation of N-aminoindole substrates with aroyl chlorides and anhydrides, yielding products with high enantioselectivity. dicp.ac.cnacs.org These reactions can tolerate a variety of substituents on both the indole ring and the acylating agent. dicp.ac.cn

The table below details examples of alkylation and acylation reactions on the 5-aminoindole scaffold.

| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |

| 5-Aminoindole | Primary/Secondary Alcohols | Benzenesulfonyl 'transfer of activation' | N-1 Alkylated Indole | lookchem.com |

| 5-Nitroindole | 1,3-Dibromopropane | Nucleophilic Substitution | N-1 Alkylated Nitroindole | d-nb.info |

| N-Aminoindole | Aroyl Chlorides | Chiral Isothiourea | N-Acylated Aminoindole | dicp.ac.cnacs.org |

| N-Aminoindole | Acetic Anhydride | Chiral Isothiourea | N-Acylated Aminoindole | dicp.ac.cn |

| 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (from 5-aminoindole) | Acetic Anhydride | NaH, DMF | N-Acylated Derivative | nih.gov |

Halogenation of the indole ring provides a versatile handle for subsequent functionalization through various transition-metal-catalyzed cross-coupling reactions.

Halogenation: The indole nucleus can be halogenated at various positions. Enzymatic halogenation using flavin-dependent halogenases (FDHs) offers a highly selective and environmentally friendly method to produce aryl halides. researchgate.net For instance, the RebH enzyme has been used for the chlorination of indole derivatives. frontiersin.org Halogenated indoles, including bromo-, fluoro-, chloro-, and iodo-substituted analogs, are valuable intermediates. vliz.benih.gov Specifically, 5-iodoindole (B102021) has shown biological activity and serves as a key intermediate. nih.gov

Cross-Coupling Reactions: Halogenated 5-aminoindole derivatives are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

The Suzuki-Miyaura reaction of halogenated aminopyrazoles has been extensively studied, and similar principles apply to halogenated indoles, though dehalogenation can be a competing side reaction. nih.gov The Sonogashira cross-coupling of 5-bromoindole (B119039) with terminal alkynes, catalyzed by palladium and copper(I) iodide, provides access to 5-ethynyl-1H-indole derivatives. researchgate.net These alkynylated indoles can be further modified. The palladium-catalyzed amination of 5-aminoindole with aryl halides has also been reported, demonstrating the feasibility of forming C-N bonds at the amino group. uni-rostock.de

Selected examples of halogenation and cross-coupling reactions are presented in the table below.

| Substrate | Reaction Type | Reagent/Catalyst | Product | Reference |

| Indole | Enzymatic Bromination | RebH 3-LSR enzyme | Bromoindole | frontiersin.org |

| 5-Bromoindole | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | 5-(Phenylethynyl)indole | researchgate.net |

| Halogenated Aminopyrazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Arylated Aminopyrazole | nih.gov |

| 5-Aminoindole | Buchwald-Hartwig Amination | Aryl bromide, Pd₂(dba)₃, Ligand F, K₂CO₃ | N-Aryl-5-aminoindole | uni-rostock.de |

Alkylation and Acylation of Indole and Amino Groups

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable chemical processes. Key areas of focus include the use of environmentally benign solvents and the development of catalytic and atom-economical methods.

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research has explored performing reactions in aqueous media or under solvent-free conditions.

The synthesis of poly(5-aminoindole) nanoparticles has been achieved in an aqueous solution through a self-templated method, where the amphiphilic nature of the 5-aminoindole monomer facilitates the formation of micelles. rsc.org This approach avoids the need for organic solvents and is scalable. rsc.org Electrosynthesis of poly(5-aminoindole) has also been conducted in aqueous sulfuric acid.

Catalyst-free and solvent-free conditions have been developed for certain multicomponent reactions. For example, the synthesis of tetrazolo-fused pyrimidines can be achieved by heating the reactants without any solvent. sioc-journal.cn While not directly a synthesis of this compound, these examples demonstrate the potential for applying solvent-free principles to related heterocyclic syntheses. The synthesis of quinopyrroloquinoline derivatives from 5-aminoindole has also been achieved under catalyst-free conditions in ethanol, a greener solvent choice. sioc-journal.cn

The table below highlights examples of reactions adhering to solvent-free or aqueous medium principles.

| Reaction | Conditions | Green Aspect | Reference |

| Polymerization of 5-Aminoindole | Self-templated in aqueous solution | Aqueous medium, scalable | rsc.org |

| Electropolymerization of 5-Aminoindole | Potentiodynamic method in 0.5 M H₂SO₄ (aq) | Aqueous medium | |

| Synthesis of Quinopyrroloquinoline Derivatives | 5-Aminoindole, aldehyde, 4-hydroxyquinolin-2(1H)-one in EtOH | Catalyst-free, greener solvent | sioc-journal.cn |

Catalytic reactions are inherently greener as they reduce the amount of reagents needed and can lead to more efficient transformations. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is another key principle of green chemistry.

A variety of catalytic systems have been employed in the synthesis and derivatization of indoles. These include palladium, copper, rhodium, and gold catalysts for cross-coupling, annulation, and amination reactions. researchgate.netorganic-chemistry.orgmdpi.comnih.gov For instance, a copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds provides an atom-economical route to polysubstituted indoles. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation reactions of hydrazines with alkynes or diazo compounds offer highly efficient and regioselective pathways to substituted indoles. researchgate.netrsc.org

Organocatalysis, as seen in the chiral isothiourea-catalyzed N-acylation of N-aminoindoles, avoids the use of potentially toxic metals and can provide high levels of stereocontrol. dicp.ac.cnacs.org

Atom-economical syntheses aim to maximize the incorporation of all atoms from the starting materials into the final product. Cycloaddition reactions are often highly atom-economical. A direct, regioselective, and atom-economical synthesis of 3-aroyl-N-hydroxy-5-nitroindoles has been reported via the cycloaddition of 4-nitronitrosobenzene with alkynones, proceeding without a catalyst and with no byproducts from the main reaction. jove.comresearchgate.net

Examples of catalytic and atom-economical approaches are summarized in the following table.

| Reaction Type | Catalyst | Key Features | Reference |

| Indole Synthesis | Copper | Domino reaction, ligand-free, atom-economical | organic-chemistry.org |

| 1-Aminoindole (B1208307) Synthesis | Rhodium(III) | C-H activation/annulation, high regioselectivity | researchgate.netrsc.org |

| N-Acylation of N-Aminoindoles | Chiral Isothiourea (Organocatalyst) | Asymmetric, metal-free | dicp.ac.cnacs.org |

| 3-Aroyl-N-hydroxy-5-nitroindole Synthesis | None (Thermal Cycloaddition) | Atom-economical, catalyst-free, high regioselectivity | jove.comresearchgate.net |

| Acylindole/Quinoline Synthesis | Gold | Catalyst-controlled tunable reaction, atom-economic | nih.gov |

Solvent-Free and Aqueous Medium Reactions

Flow Chemistry Applications in Continuous Synthesis of 5-Aminoindole Derivatives

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch methods for the production of heterocyclic compounds, including indole derivatives. springerprofessional.deresearchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. syrris.com The inherent features of flow reactors, such as high surface-area-to-volume ratios, superior heat and mass transfer, and precise control over reaction parameters like temperature, pressure, and residence time, contribute to enhanced reaction efficiency, improved product yields, and greater process safety. syrris.comresearchgate.netrsc.org

The application of flow chemistry is particularly advantageous for the synthesis of indole derivatives, a scaffold prevalent in numerous pharmaceuticals and biologically active molecules. springerprofessional.deresearchgate.net Traditional indole syntheses, such as the Fischer, Bischler, and Hemetsberger–Knittel methods, often require harsh conditions, long reaction times, or the use of hazardous reagents. mdpi.com Adapting these syntheses to continuous flow processes can mitigate many of these challenges, allowing for reactions to be conducted at higher temperatures and pressures safely, which drastically reduces reaction times from hours to minutes or even seconds. rsc.orgmdpi.com This acceleration, combined with the potential for automation and in-line purification, makes flow chemistry a highly efficient and scalable platform for producing indole-based compounds. researchgate.netcam.ac.uk

A key application relevant to the synthesis of 5-aminoindole is the reduction of nitroarenes. The synthesis of 5-aminoindole typically proceeds via the reduction of its precursor, 5-nitroindole. nbinno.comnih.gov In a batch setting, this reduction, often performed via catalytic hydrogenation, can present safety and scalability issues. Flow chemistry provides a safer and more efficient alternative. For instance, the reduction of a nitrobenzene (B124822) derivative to form an indole core has been successfully demonstrated in a continuous flow system using a packed-bed reactor with a catalyst, achieving quantitative conversion with high throughput. uc.pt This approach not only enhances safety by minimizing the amount of hazardous material present at any given time but also improves efficiency. rsc.org Some manufacturers already employ advanced continuous flow technology to enhance the safety and efficiency of 5-aminoindole synthesis from 5-nitroindole. nbinno.com

Several studies highlight the power of flow chemistry in constructing the indole nucleus, which can be adapted for substituted indoles like 5-aminoindole. The Fischer indole synthesis, a cornerstone of indole chemistry, has been effectively translated to flow conditions. In one example, a mixture of a ketone and a phenylhydrazine (B124118) was processed through a heated stainless steel coil, yielding the corresponding indole in high yield with a residence time of only a few minutes, demonstrating a productivity significantly higher than batch methods. mdpi.com

The table below summarizes representative examples of indole synthesis using continuous flow methodologies, illustrating the typical conditions and improved outcomes.

| Reaction Type | Starting Materials | Flow Reactor Conditions | Residence Time | Yield | Key Advantage Noted | Reference |

| Fischer Indole Synthesis | Cyclohexanone, Phenylhydrazine | 200 °C, 75 bar, Acetic acid/iso-propanol | ~3 min | 96% | High productivity (25 g·h⁻¹) | mdpi.com |

| Hemetsberger–Knittel | Ethyl azidoacetate derivative | 165 °C | ~1 min | Similar to MW | Reduced reaction time | mdpi.com |

| Intramolecular Cyclization | Nitrobenzene derivative | H-cube® system, Acetic acid catalyst | N/A | 93% | High throughput (3.7 g·h⁻¹) | uc.pt |

| Fischer Indole Synthesis | Phenylhydrazones | Capillary packed with Amberlite IR 120H, 70 °C | N/A | N/A | High throughput (12.7–20.1 mg·h⁻¹) | mdpi.com |

| Multi-step Synthesis | β-ketothiazoles, Thioamide | Uninterrupted microreactor sequence | N/A | 38-65% | Access to novel derivatives without intermediate isolation | nih.gov |

These examples underscore the versatility and power of flow chemistry. By enabling rapid optimization, integration of synthesis and purification steps, and safe handling of hazardous intermediates, this technology provides a robust platform for the efficient and scalable synthesis of 5-aminoindole and its complex derivatives. syrris.comcam.ac.uk The ability to telescope multiple reaction steps into a single, continuous process further streamlines production, making it a cost-effective and environmentally friendly approach for manufacturing high-value chemical compounds. uc.ptnih.gov

Reaction Mechanisms and Mechanistic Investigations of 5 Aminoindole Transformations

Fundamental Reaction Pathways Involving the Aminoindole Nucleus

The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. The presence of the amino group at the 5-position further enhances the electron density of the aromatic system, influencing its reactivity.

The 5-aminoindole (B14826) molecule possesses both nucleophilic and electrophilic characteristics. The nitrogen atom of the amino group and the C3 position of the indole ring are primary nucleophilic centers. The electron-donating nature of the amino group increases the electron density of the entire indole ring system, making it more reactive towards electrophiles compared to unsubstituted indole. researchgate.net This enhanced nucleophilicity is crucial for various synthetic transformations.

Conversely, the indole ring, particularly when protonated or coordinated to a metal center, can exhibit electrophilic behavior. The hydrogen on the pyrrole (B145914) nitrogen can be abstracted under basic conditions, generating a nucleophilic anion.

Studies have shown that substituents on the C5 position of the indole ring can act as para-activating groups for the indole nitrogen. researchgate.net This activation influences the regioselectivity of reactions. For instance, in palladium-catalyzed C2-arylation reactions, the amino group at the 5-position directs the arylation to the C2 position of the indole ring. nih.govacs.org

The nucleophilicity of substituted indoles has been quantitatively assessed using the nucleophilicity parameter N. researchgate.net This parameter provides a measure of the kinetic reactivity of nucleophiles. A comparative analysis of nucleophilicity indices for a series of 5-substituted indoles has been conducted to understand their reactivity in electrophilic aromatic substitution reactions. researchgate.net

The mechanism of this cyclization involves the initial formation of a cyanoguanidine intermediate, which then undergoes an intramolecular cyclization. nih.gov The use of a Lewis acid, such as boron trifluoride etherate, can promote the cyclization at lower temperatures, preventing the decomposition of the intermediate and suppressing the formation of linear isomers. nih.govnih.gov

Another important annulation reaction is the palladium-catalyzed synthesis of various fused indole systems. These reactions often proceed through a sequence of C-N or C-C bond formations, with the regioselectivity being controlled by the directing effect of the amino group and the nature of the catalyst and reactants. nih.govacs.org

Nucleophilic and Electrophilic Reactivity of 5-Aminoindole

Redox Transformations of 5-Aminoindole and its Polymeric Forms

The electrochemical properties of 5-aminoindole have been extensively studied, particularly in the context of forming conductive polymers. These transformations involve complex redox mechanisms with coupled proton transfer steps.

The electrochemical oxidation of 5-aminoindole on electrodes like platinum leads to the formation of polymeric films. nih.govchem-soc.si Potentiostatic or potential cycling methods in acidic media below a certain potential (e.g., 0.62 V vs. SCE) result in uniform, electrochemically active films of poly(5-aminoindole). nih.govchem-soc.si The initial step in the electropolymerization is the oxidation of the 5-aminoindole monomer. researchgate.net

However, the electropolymerization of 5-aminoindole can be inhibited by the adsorption of the monomer onto the electrode surface via the amino substituent. researchgate.netresearchgate.netdokumen.pubscribd.com This inhibition can be overcome by pre-depositing a film of another monomer, such as 5-cyanoindole (B20398) or 5-nitroindole (B16589), on the electrode. researchgate.netresearchgate.netdokumen.pubscribd.com

At higher positive potentials, further oxidation, often termed overoxidation, occurs. chem-soc.si This leads to the formation of different, often blue-purple, materials that may have decreased or no redox activity. nih.govchem-soc.si Overoxidation can cause bond ruptures and result in the formation of insoluble, indigo-type compounds on the electrode surface. chem-soc.si

It has been suggested that the electrochemical oxidation of some 5-substituted indoles can lead to the formation of redox-active cyclic trimers, although this is not the primary pathway for 5-aminoindole due to monomer adsorption. researchgate.netdokumen.pubscribd.com

The redox transformations of poly(5-aminoindole) are intricately linked with protonation and deprotonation steps. nih.govchem-soc.si During the electrochemical oxidation of the polymer, deprotonation and the expulsion of protons from the film occur to maintain electroneutrality. chem-soc.si The charge compensation is also facilitated by the anions already present in the polymer film. chem-soc.si

A proposed scheme for the redox transformations of poly(5-aminoindole) involves the reversible oxidation and reduction of the polymer backbone, accompanied by the uptake and release of protons.

Table 1: Proposed Redox Transformations of Poly(5-aminoindole)

| State | Process | Accompanying Ion Movement |

| Reduced Form | Oxidation (Electron Removal) | Deprotonation (Proton Expulsion) |

| Oxidized Form | Reduction (Electron Addition) | Protonation (Proton Uptake) |

This dynamic interplay between electron transfer and proton transfer is a characteristic feature of the redox chemistry of conducting polymers derived from amino-substituted aromatic monomers.

Electrochemical Oxidation Mechanisms

Catalytic Reaction Mechanisms

5-Aminoindole is a valuable substrate in various catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, providing access to a wide range of functionalized indole derivatives.

A key example is the palladium-catalyzed regioselective C2-arylation of 5-aminoindole. nih.govacs.org The mechanism of such reactions generally involves a catalytic cycle that includes:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide or triflate.

Coordination: The 5-aminoindole substrate coordinates to the palladium(II) complex.

Deprotonation/C-H Activation: A base assists in the deprotonation of the N-H bond or direct C-H activation at the C2 position.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The amino group at the 5-position plays a crucial role in directing the regioselectivity of the arylation to the C2 position. The catalyst loading, described in mol % or ppm, is a critical parameter influencing the efficiency of these reactions. nih.govacs.org While 5 mol % is a common catalyst loading, many reactions can be achieved with significantly lower amounts. nih.govacs.org

Lewis Acid-Promoted Cyclizations

Lewis acids play a pivotal role in activating substrates and promoting intramolecular cyclization reactions to construct new ring systems fused to the 5-aminoindole core. These reactions often proceed through the formation of electrophilic intermediates that are subsequently attacked by a nucleophilic position on the indole ring or its substituent.

One notable application is the synthesis of pyrroloquinazolines. The reaction of 5-aminoindole hydrochloride with dicyanamide (B8802431) first forms a 5-indolylcyanoguanidine intermediate. beilstein-journals.org This intermediate can then undergo an intramolecular cyclization promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to yield 8H-pyrrolo[3,2-g]quinazoline-2,4-diamine. beilstein-journals.org The use of a Lewis acid facilitates the reaction at a lower temperature (60 °C) compared to thermal cyclization, which would require much higher temperatures. beilstein-journals.org The mechanism involves the coordination of the Lewis acid to a nitrile nitrogen atom of the cyanoguanidine moiety. This activation enhances the electrophilicity of the carbon atom, which is then attacked by the C4 position of the indole ring, a site of high electron density, leading to electrophilic aromatic substitution and subsequent ring closure.

| Starting Material | Intermediate | Lewis Acid Catalyst | Temperature | Yield |

|---|---|---|---|---|

| This compound | 5-Indolylcyanoguanidine | Boron trifluoride etherate | 60 °C | Comfortable Yields |

Another significant Lewis acid-promoted cyclization is the reaction of 5-aminoindole with ketones, such as acetone (B3395972) or mesityl oxide, catalyzed by iodine (I₂). This reaction leads to the formation of tricyclic quinoline (B57606) derivatives. dergipark.org.trdergipark.org.tr In this process, iodine acts as a Lewis acid catalyst to facilitate a condensation and subsequent cyclization cascade. The proposed mechanism suggests that iodine first catalyzes the enolization of the ketone. dergipark.org.tr The amino group of 5-aminoindole then attacks the carbonyl carbon of a second ketone molecule (in the case of acetone condensation) or the β-carbon of the α,β-unsaturated ketone (mesityl oxide). This is followed by a cyclization step where the C6 position of the indole nucleus attacks an iminium intermediate, and subsequent dehydration and aromatization yield the final tricyclic quinoline product. dergipark.org.trdergipark.org.tr

| Ketone | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetone | Iodine (catalytic) | Reflux | Tricyclic Quinoline Derivative | 42% |

| Mesityl Oxide | Iodine (catalytic) | Reflux | Tricyclic Quinoline Derivative | 50% |

Transition Metal-Catalyzed Coupling Mechanisms

Transition metal catalysis, particularly with palladium, provides a powerful tool for forming carbon-nitrogen (C-N) bonds, enabling the coupling of 5-aminoindole with various partners. The Buchwald-Hartwig amination is a key reaction in this context, allowing for the arylation of the amino group at the C5 position. nih.gov

Detailed investigations into the palladium-catalyzed cross-coupling of aminoindoles with bromoindoles have been conducted to synthesize diindolylamines. acs.org An efficient catalytic system for coupling 7-aminoindole with 7-bromo-3-tert-butylindole employed a combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a bulky electron-rich phosphine (B1218219) ligand such as BrettPhos, and a base like potassium carbonate (K₂CO₃). acs.org The reaction is typically carried out in a solvent like tert-butanol.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the active Pd(0) species. nih.govnih.gov

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a bromoindole), forming a Pd(II) intermediate. acs.org

Amine Coordination and Deprotonation: The amine (5-aminoindole) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final step is reductive elimination from the palladium amido complex, which forms the new C-N bond of the desired product (the diindolylamine) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

The choice of ligand is critical for the success of the coupling reaction. Bulky, electron-rich phosphine ligands like BrettPhos are effective because they promote both the oxidative addition and the final reductive elimination steps while preventing the formation of inactive catalyst species. acs.org These ligands stabilize the monomeric Pd(0) species, which is considered the active catalyst. acs.org The conditions must be carefully chosen to be selective for the reaction between the aryl bromide and the aniline-type amino group of 5-aminoindole, even in the presence of the potentially reactive indole N-H moiety. acs.org

| Amine Substrate | Aryl Halide Substrate | Palladium Source | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 7-Aminoindole | 7-Bromo-3-tert-butylindole | Pd(OAc)₂ | BrettPhos | K₂CO₃ | tBuOH | 59% |

Computational and Theoretical Chemistry of 5 Aminoindole and Its Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 5-aminoindole (B14826), these calculations have been pivotal in elucidating its electronic structure and predicting its spectroscopic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ossila.comnih.govscispace.com It has been successfully applied to study indole (B1671886) and its derivatives, including 5-aminoindole. researchgate.netniscpr.res.in

Studies using DFT, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been employed to calculate the molecular geometry and vibrational frequencies of 5-aminoindole in its ground state. researchgate.net The results from these calculations show good agreement with experimental data, indicating the reliability of the B3LYP method for this class of molecules. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and kinetic stability of the molecule. journalirjpac.com The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's excitability and ability to absorb light. ossila.comnih.govmdpi.com For 5-aminoindole, the amino group at the C5 position influences the electronic distribution within the indole ring. This substitution affects the conjugation and, consequently, the HOMO-LUMO gap. The planarity of the indole core is crucial for maximizing π-electron conjugation.

| Parameter | Significance | Computational Method | Findings for Indole Systems |

|---|---|---|---|

| Molecular Geometry | Provides the 3D arrangement of atoms. | DFT/B3LYP/6-311++G(d,p) | Calculated geometries show good agreement with experimental values. researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | DFT/B3LYP | B3LYP method is superior to scaled Hartree-Fock for vibrational problems. researchgate.net |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. ossila.comnih.gov | DFT/B3LYP/6-31G(d,p) | The energy gap influences the molecule's stability and spectroscopic properties. niscpr.res.inaip.org |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. journalirjpac.com | DFT Calculations | Helps in understanding the reactivity of the molecule. journalirjpac.com |

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the UV-Vis absorption and fluorescence spectra of molecules. mdpi.comfaccts.denih.govresearchgate.net This approach calculates the energies of electronic excited states and the probabilities of transitions between them. faccts.de

For indole derivatives, TD-DFT calculations can predict the maximum absorption wavelength (λmax) with reasonable accuracy. mdpi.comaip.org The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining results that correlate well with experimental data. mdpi.comnih.gov For instance, studies on various organic molecules have shown that functionals like CAM-B3LYP and MPW1PW91 can provide accurate predictions for UV-Vis and fluorescence spectra. chemrxiv.org The electronic transitions, often from the HOMO to the LUMO, are responsible for the observed absorption bands. mdpi.comnih.gov The environment, such as the polarity of the solvent, can significantly influence these transitions, leading to shifts in the absorption and emission wavelengths. nih.gov Theoretical UV-visible spectra can be generated using methods like TD-DFT to understand the electronic properties, with the HOMO and LUMO energies indicating potential charge transfer within the molecule. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the conformational flexibility of molecules and their interactions with biological targets.

Conformational Analysis of 5-Aminoindole Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For derivatives of 5-aminoindole, understanding the preferred conformations is essential, as the three-dimensional structure dictates how the molecule can interact with a receptor's binding site. nih.gov

Molecular modeling techniques, including conformational searches and energy minimizations, are used to identify low-energy conformers. researchgate.net These studies have revealed that for some indole derivatives, substituents can have a significant steric directing effect on the conformation of flexible side chains. nih.gov For tryptamine (B22526), a related indole derivative, computational studies have identified multiple stable conformers in aqueous solution, with their relative stabilities being influenced by hyperconjugative interactions. researchgate.net

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.orgfip.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. acs.org

Derivatives of 5-aminoindole have been investigated as ligands for various receptors, including kinases and serotonin (B10506) receptors. plos.orgnih.govresearchgate.netbiosynth.com Docking studies of 5-aminoindole derivatives into the ATP-binding site of protein kinases, for example, can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. plos.org For instance, the indole ring can form hydrogen bonds with backbone residues of the receptor, a common interaction motif for kinase inhibitors. plos.org In studies on serotonin receptor ligands, the primary interaction often involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. nih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-receptor complex over time. nih.gov

| Receptor Target | Key Interactions | Significance |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | Hydrogen bonds with backbone residues, π-π stacking. plos.org | Identifies crucial binding features for kinase inhibition. plos.org |

| Serotonin 5-HT1A/5-HT2A Receptors | Salt bridge with conserved Asp residue, hydrogen bond from indole NH. nih.gov | Explains the binding mode of serotonin receptor ligands. nih.gov |

| Estrogen Receptor-α (ER-α) | Hydrophobic interactions, hydrogen bond between indole NH and Thr347. researchgate.net | Suggests a mechanism for disrupting receptor antagonism. researchgate.net |

Theoretical Studies on Reactivity and Selectivity

Theoretical studies can provide valuable insights into the chemical reactivity of 5-aminoindole and the selectivity of its reactions. By examining the electronic properties and reaction mechanisms, chemists can predict how the molecule will behave in different chemical environments.

Computational studies on related indole systems, such as tryptamine, have explored various reaction mechanisms for radical scavenging, including radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET). uva.esacs.org These studies, often using density functional methods, calculate the rate constants and branching ratios for different reaction pathways. uva.esacs.org The results indicate that the reactivity is highly dependent on the reacting radical species and the specific site on the indole molecule. For instance, in the reaction of tryptamine with hydroxyl radicals, the RAF mechanism is dominant, whereas, with less reactive radicals, the HAT mechanism from the indole nitrogen becomes more significant. uva.esacs.org

Furthermore, competitive experiments have shown that 5-aminoindole is more reactive than tryptamine in certain addition reactions to alkynes, highlighting the influence of the amino group's position on reactivity. acs.org Such studies demonstrate the power of combining theoretical calculations with experimental observations to understand and predict chemical selectivity. acs.org The electropolymerization of 5-aminoindole has also been studied, showing that it forms electrochemically active polymeric films, with further oxidation occurring at higher potentials. core.ac.ukchem-soc.si

Prediction of Reaction Outcomes and Regioselectivity

Computational chemistry has become an indispensable tool for predicting the preference for a reaction to occur at a specific site on a molecule, a concept known as regioselectivity. numberanalytics.com Methods like Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, transition states, and reaction pathways, offering a detailed view of the factors that control where a chemical transformation will take place. numberanalytics.com

The prediction of regioselectivity is challenging due to the complex interplay of steric effects, electronic effects, and reaction conditions. numberanalytics.com Computational models help to dissect these factors. For instance, in the context of transition-metal-catalyzed C-H functionalization of indole derivatives, DFT calculations have been employed to understand the preference for reaction at different positions on the indole ring. acs.orgnih.gov These studies analyze the energies of intermediate structures and transition states for reactions at various sites. For example, in the iridium-catalyzed amidation of N-acylindoles, the calculated activation barriers for C-H cleavage at the C2 versus the C7 position revealed the thermodynamic and kinetic factors governing the final product distribution. acs.orgnih.gov The electronic properties of additives, such as the charge distribution on carboxylate additives, can also be modeled and correlated with experimental outcomes to build predictive models. acs.org

A specific application involving 5-aminoindole is the prediction of outcomes in the Baeyer-Mills reaction, which involves the condensation of an arylamine with a nitrosoarene. escholarship.org Computational studies have shown that the one-electron oxidation potential, calculated using DFT with an implicit solvation model, is a useful descriptor for predicting whether the desired azoheteroarene product will form, or if side reactions leading to products like azoxybenzene (B3421426) will dominate. escholarship.org For a series of aniline (B41778) and aminoindole derivatives, a correlation was found between a low calculated oxidation potential and the formation of the undesired azoxybenzene side-product. escholarship.org

| Compound | Computed Eox (V) in Acetic Acid | Azoheteroarene Yield (%) | Azoxybenzene Yield (%) |

|---|---|---|---|

| 1H-Indol-5-amine (5-Aminoindole) | 0.60 | 18 | 58 |

| Aniline | 1.02 | 92 | 0 |

| 4-Methoxyaniline | 0.86 | 85 | 10 |

Investigation of Noncovalent Interactions (e.g., Cation-π Interactions)

Noncovalent interactions are crucial in molecular recognition, protein structure, and drug-receptor binding. caltech.edubyu.edu The cation-π interaction is a powerful noncovalent force between a cation and the electron-rich face of an aromatic ring. caltech.eduproteopedia.org The indole ring of tryptophan, a structural relative of 5-aminoindole, is frequently involved in these interactions within proteins, contributing significantly to structural stability. caltech.eduproteopedia.org

The strength of a cation-π interaction is significant, with binding energies that can be competitive with hydrogen bonds and salt bridges in aqueous biological environments. caltech.edu These interactions are fundamentally electrostatic; the negative electrostatic potential on the face of the aromatic system attracts a positively charged species. caltech.edu Computational methods are essential for quantifying the strength and geometry of these interactions. rsc.orgnih.gov DFT methods, such as M06 with the 6-31G(d,p) basis set, have been shown to perform well in reproducing experimental cation-π binding energies. rsc.org

Computational studies have investigated the cation-π binding ability of various indole derivatives, including 5-aminoindole. These studies calculate the interaction energy between the aromatic molecule and a cation, such as ammonium (B1175870) (NH₄⁺). In a study of substituted indoles, 5-aminoindole was shown to have a significant cation-π binding energy, which is influenced by the electron-donating amino group on the benzene (B151609) moiety of the indole system. caltech.edu

| Aromatic System | Binding Energy (kcal/mol) |

|---|---|

| Tryptophan | -22.1 |

| 5-Hydroxytryptophan | -23.7 |

| 5-Aminotryptophan | -25.5 |

| 5-Aminoindole | -24.2 |

Note: Data adapted from computational investigations on tryptophan derivatives and related indole structures. The values represent the strength of the interaction with an ammonium cation.

Computational Kinetics of Antioxidant Properties

The antioxidant activity of indole compounds, including 5-aminoindole, can be effectively studied using computational kinetics. uva.esacs.org These methods investigate the mechanisms and reaction rates of processes by which a molecule can neutralize free radicals, which are implicated in oxidative stress. uva.esfrontiersin.org The primary antioxidant mechanisms for indolamines include hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). uva.esacs.org

Computational studies on tryptamine, a molecule that shares the core aminoindole structure, have provided significant insights that are considered relevant to other aminoindoles. uva.esnih.gov These studies indicate that the antioxidant activity is strongly related to the indole ring itself, particularly the nitrogen atom. uva.esnih.gov Using DFT and conventional transition state theory, rate constants (k) and branching ratios for reactions with key radicals like the hydroxyl radical (HO•) and hydroperoxyl radical (HOO•) can be calculated. uva.esacs.org

| Radical | Overall Rate Constant (k, M⁻¹s⁻¹) | Dominant Mechanism | Mechanism Branching Ratio (%) |

|---|---|---|---|

| HO• | 6.29 x 10¹⁰ | RAF | 55 |

| HAT | 31 | ||

| SET | 13 | ||

| HOO• | 3.71 x 10⁴ | HAT | >91 (from N-H of indole ring) |

Note: Data from studies on tryptamine are used as a model for the intrinsic reactivity of the aminoindole structure.

Derivatives and Analogues: Design, Synthesis, and Research Applications

Design and Synthesis of Novel 5-Aminoindole (B14826) Derivatives

The strategic design and synthesis of novel derivatives based on the 5-aminoindole core are central to harnessing its therapeutic potential. Chemists employ various methods to create libraries of compounds with diverse structural features and enhanced properties.

Structural modifications of the 5-aminoindole scaffold are systematically undertaken to optimize the pharmacological profile of the resulting molecules. These strategies aim to improve binding affinity to biological targets, enhance selectivity, and modulate pharmacokinetic properties. Common modification points include the indole (B1671886) nitrogen (N1), the amino group at position 5, and other positions on the indole ring. nih.govmdpi.com

Key modification strategies include:

N1-Substitution: The indole nitrogen can be readily alkylated or arylated. For instance, the introduction of a propargylamine (B41283) group at the N1 position has been used to create compounds with specific inhibitory activities. nih.gov This modification can influence the molecule's orientation within a receptor's binding pocket.

Modification of the 5-Amino Group: The primary amino group is a key handle for derivatization. It can be acylated to form amides, as seen in the synthesis of hybrid indole-based caffeic acid amide derivatives. mdpi.com This strategy allows for the introduction of various substituents that can form crucial interactions, such as hydrogen bonds, with target proteins.

Ring Substitution: Introducing substituents onto the benzene (B151609) or pyrrole (B145914) portion of the indole ring is another common strategy. For example, creating 2-amino-5-hydroxyindole derivatives has been explored to develop potent inhibitors of specific enzymes. nih.gov These substitutions can fine-tune the electronic properties and steric profile of the molecule.

Polymerization: In materials science, 5-aminoindole can be polymerized to form poly(5-aminoindole) (PAIn). researchgate.netrsc.orgresearchgate.net These polymers have unique redox properties and have been investigated for applications in biosensors and as catalyst supports. researchgate.netresearchgate.net The properties of these polymers can be tuned by creating nanocomposites, for example, with titanium dioxide nanotubes. researchgate.net

These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with desired biological activities. nih.gov

To efficiently explore the chemical space around the 5-aminoindole scaffold, researchers often employ library synthesis and diversity-oriented synthesis (DOS). cam.ac.ukrsc.org DOS is a strategy that aims to generate collections of structurally diverse and complex small molecules from a common starting material. cam.ac.ukresearchgate.netscispace.com This approach contrasts with target-oriented synthesis, which focuses on creating a single, specific molecule. scispace.com

The principles of DOS as applied to the 5-aminoindole scaffold involve:

Building Block Diversity: Using a range of different chemical building blocks to react with the 5-aminoindole core, leading to variations in the side chains and appended functional groups. scispace.com

Scaffold Diversity: Employing reaction pathways that transform the initial indole scaffold into a variety of different core structures. scispace.com This can involve intramolecular reactions that "fold" a polyfunctional intermediate into complex polycyclic systems. nih.gov

Stereochemical Diversity: Systematically varying the stereochemistry of the synthesized molecules, which is crucial as biological systems are chiral and interact differently with various stereoisomers. cam.ac.uk

By generating large and diverse libraries, researchers can perform high-throughput screening to identify "hit" compounds with novel biological activities, which can then be further optimized. nih.gov This approach has proven valuable for discovering modulators of challenging biological targets. rsc.org

Structural Modification Strategies for Enhanced Properties

Applications in Medicinal Chemistry Research (Excluding Clinical Data)

The 5-aminoindole core is a key component in the preclinical development of inhibitors for several important disease targets, particularly in oncology. chemicalbook.com Its derivatives have been extensively studied for their ability to interact with specific receptors and enzymes.

One of the most significant applications of 5-aminoindole derivatives is in the creation of Smac mimetics. chemicalbook.comscientificlabs.co.uk Smac (Second Mitochondria-derived Activator of Caspases) is a natural protein that promotes apoptosis (programmed cell death) by inhibiting the action of Inhibitor of Apoptosis Proteins (IAPs). nih.gov IAPs are often overexpressed in cancer cells, allowing them to evade apoptosis. nih.gov

Smac mimetics are small molecules designed to mimic the N-terminal tetrapeptide of the Smac protein, which is responsible for binding to and neutralizing IAPs like XIAP, cIAP1, and cIAP2. nih.govmdpi.com The 5-aminoindole scaffold serves as a crucial reactant for preparing these mimetics. chemicalbook.com These synthetic compounds bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly the BIR2 and BIR3 domains, thereby removing their inhibitory effect on caspases and allowing apoptosis to proceed. nih.gov

Preclinical research has demonstrated that Smac mimetics based on various chemical scaffolds can induce apoptosis in cancer cell lines and can sensitize them to other anticancer agents like chemotherapy or TRAIL (TNF-related apoptosis-inducing ligand). nih.govmdpi.com The development of both monovalent and bivalent Smac mimetics has been an active area of research, with the goal of achieving high potency and favorable pharmacological properties. mdpi.com

Table 1: Examples of Smac Mimetics and their Research Applications This table is for illustrative purposes; specific 5-aminoindole-based Smac mimetics are often proprietary or detailed within extensive chemical libraries.

| Mimetic Type | Target IAPs | Preclinical Research Focus |

|---|---|---|

| Monovalent | XIAP, cIAP1, cIAP2 | Induction of apoptosis, synergy with chemotherapeutics. nih.gov |

| Bivalent | XIAP, cIAP1, cIAP2 | Potentiating TRAIL- and TNFα-induced cell death. mdpi.com |

| Targeted Conjugates | XIAP, cIAPs | Cancer-selective delivery to reduce systemic toxicity. wustl.edu |

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is another important target in cancer therapy. nih.gov IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers signaling pathways that promote cell growth, proliferation, and survival. nih.govmedchemexpress.com Dysregulation of the IGF-1R pathway is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. nih.govoncotarget.com

The 5-aminoindole framework has been utilized as a reactant in the preparation of potent and selective inhibitors of IGF-1R. chemicalbook.com These small molecules are typically designed to compete with ATP in the kinase domain of the receptor, thereby blocking its signaling function. simm.ac.cn A significant challenge in designing IGF-1R inhibitors is achieving selectivity over the highly homologous Insulin Receptor (IR), as cross-inhibition can lead to undesirable metabolic side effects. nih.govrsc.org

Researchers have successfully designed 5-aminoindole-based compounds and other scaffolds that exhibit significant selectivity for IGF-1R over IR. simm.ac.cnnih.gov For example, a novel class of allosteric inhibitors based on an indole-butyl-amine structure was found to bind to a pocket adjacent to the ATP-binding site, providing a mechanism for achieving high selectivity. nih.gov Structural and computational studies have been crucial in elucidating the binding modes of these inhibitors and guiding the design of next-generation compounds with improved potency and specificity. nih.govnih.gov

Table 2: Examples of Preclinical IGF-1R Inhibitors and their Investigated Activity This table includes examples of different types of IGF-1R inhibitors to illustrate the field; specific inhibitors derived directly from 5-aminoindole hydrochloride are part of broader proprietary research programs.

| Compound Class | Mechanism | Investigated In Vitro Activity (IC50) | Selectivity over Insulin Receptor (IR) |

|---|---|---|---|

| Indole-butyl-amine derivatives | Allosteric Inhibition | Nanomolar to micromolar biochemical and cellular activity. nih.gov | High selectivity (e.g., >30 µM against cellular IR). nih.gov |

| Thiazolidine-2,4-dione analogues | ATP-Competitive Inhibition | Low nanomolar potency (e.g., 57 nM). simm.ac.cn | High selectivity (e.g., >300-fold). simm.ac.cn |

| NVP-AEW541 | ATP-Competitive Inhibition | 150 nM. medchemexpress.com | Low selectivity (140 nM against IR). medchemexpress.com |

| BMS-754807 | ATP-Competitive Inhibition | 1.8 nM. medchemexpress.com | Not selective (1.7 nM against IR). medchemexpress.com |

Ligand Design and Receptor Interaction Studies

Exploration of Factor Xa Inhibitors

5-Aminoindole derivatives have been investigated as potential inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. sigmaaldrich.comchemicalbook.inchemicalbook.com The development of FXa inhibitors is a key area of research for the prevention and treatment of thromboembolic diseases. google.com By modifying the 5-aminoindole scaffold, researchers have designed and synthesized a series of compounds aimed at selectively targeting FXa. nih.gov For instance, studies have focused on creating 5-amidinoindole derivatives, which have shown inhibitory activity against both Factor IXa and Factor Xa. nih.gov The goal of this research is to optimize the structure of these inhibitors to enhance their potency and selectivity for FXa over other related enzymes like thrombin and trypsin. nih.gov One series of indole-based inhibitors yielded a compound with a high inhibitory constant (Ki) of 0.2 nM for FXa and demonstrated significant selectivity over thrombin and trypsin. nih.gov

Research into Inhibitors of Receptor Tyrosine Kinase

The 5-aminoindole core has also been employed in the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs). sigmaaldrich.comchemicalbook.inchemicalbook.com RTKs are a family of cell surface receptors that play a crucial role in cellular processes such as growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for anticancer drug development. nih.govresearchgate.net Research in this area has focused on developing 5-aminoindole derivatives with antiangiogenic properties, which can inhibit the formation of new blood vessels that tumors need to grow. sigmaaldrich.comunife.it Several indole-containing compounds have been identified as effective agents against Vascular Endothelial Growth Factor Receptor (VEGFR), a key RTK involved in angiogenesis. nih.govresearchgate.net For example, 5-aminoindoles have been prepared and evaluated for their inhibitory effects on VEGFR-2, among other kinases. nih.gov

PKCθ Inhibitors

Protein Kinase C-theta (PKCθ) is a member of the protein kinase C family and is primarily expressed in T-cells, where it plays a vital role in T-cell activation and immune responses. researchgate.netresearchgate.net This makes it an attractive target for the development of therapies for autoimmune and inflammatory diseases. researchgate.net 5-Aminoindole has been utilized as a key building block in the synthesis of PKCθ inhibitors. sigmaaldrich.comchemicalbook.inchemicalbook.com Researchers have synthesized series of 4-indolylamino-5-phenyl-3-pyridinecarbonitriles, where the indolylamino moiety is derived from 5-aminoindole, and evaluated their PKCθ inhibitory activity. researchgate.netresearchgate.net Systematic optimization of these structures, including substitutions on the phenyl and indole rings, has led to the discovery of potent inhibitors with IC50 values in the nanomolar range. researchgate.net For example, one analog with a 4-methylindol-5-ylamino group at the C-4 position and a modified phenyl group at the C-5 position exhibited an IC50 value of 7.4 nM for PKCθ inhibition. researchgate.net

HIV Protease Inhibitors

The human immunodeficiency virus (HIV) protease is an essential enzyme for the replication of the virus, making it a critical target for antiretroviral therapy. nih.gov The development of HIV protease inhibitors has been a major success in the management of HIV/AIDS. 5-Aminoindole has served as a reactant in the preparation of compounds explored as potential HIV protease inhibitors. sigmaaldrich.comchemicalbook.inchemicalbook.com The design of these inhibitors often involves creating peptidomimetic structures that can fit into the active site of the protease and block its function. While first-generation inhibitors were highly effective, the emergence of drug-resistant strains has necessitated the development of new inhibitors with improved resistance profiles. nih.gov Research continues to explore novel scaffolds, including those derived from 5-aminoindole, to develop the next generation of HIV protease inhibitors. nih.govmdpi.com

Studies on Gli1-Mediated Transcription in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer. nih.govmdpi.com The Gli family of transcription factors (Gli1, Gli2, and Gli3) are the final effectors of the Hh pathway. mdpi.com Specifically, Gli1 acts as a transcriptional activator, and its overexpression is associated with malignant behavior in cancer cells. nih.gov 5-Aminoindole has been used as a starting material for the synthesis of molecules that can inhibit Gli1-mediated transcription. sigmaaldrich.comchemicalbook.inchemicalbook.com The goal of this research is to identify compounds that can disrupt the Hh pathway at the level of Gli1, thereby inhibiting the growth and spread of cancer cells. nih.gov Studies have shown that inhibiting Gli1 can negatively impact cancer cell proliferation, migration, and invasion in vitro. nih.gov

Structure-Activity Relationship (SAR) Investigations in In Vitro Models

Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgoncodesign-services.com For derivatives of 5-aminoindole, SAR investigations in in vitro models are crucial for optimizing their potency, selectivity, and other pharmacological properties.

In the context of developing anticancer agents, SAR studies on 5-aminoindole derivatives have been performed to enhance their cytotoxic effects. For example, in the development of antimitotic agents, modifications at various positions of the indole ring have been systematically explored. nih.gov These studies have revealed that the nature and size of substituents at specific positions can significantly influence the antiproliferative activity of the compounds. nih.gov For instance, in a series of 7-phenyl-pyrroloquinolinone derivatives synthesized from 5-aminoindole intermediates, substitutions at the 3-position with different carbonyl, sulfonyl, and carbamoyl (B1232498) groups were found to confer high antiproliferative activity. nih.gov

Similarly, in the pursuit of c-Myc G-quadruplex binders, a series of molecules based on a pyrrolidine-substituted 5-nitroindole (B16589) scaffold (a precursor to 5-aminoindole derivatives) were synthesized to investigate SAR. d-nb.info These studies demonstrated that modulating flexible elements while preserving the core scaffold allowed for the identification of compounds that could effectively bind to the target and exhibit downstream effects like the downregulation of c-Myc expression and cell-cycle arrest. d-nb.info

Interactive Table: SAR Insights for 5-Aminoindole Derivatives

| Target/Activity | Scaffold/Series | Key Structural Modifications | Impact on Activity |

|---|---|---|---|

| Antimitotic | 7-Phenyl-pyrroloquinolinones | Substitutions at the 3-position (carbonyl, sulfonyl, carbamoyl) | Maintained or enhanced strong cytotoxicity against tumor cell lines. nih.gov |

| c-Myc G-quadruplex Binding | Pyrrolidine-substituted 5-nitroindoles | Modulation of flexible elements on the scaffold | Identified compounds that bind to the G-quadruplex, downregulate c-Myc, and induce cell-cycle arrest. d-nb.info |

Exploration as Antitumoral and Antivascular Agents (in vitro studies)

5-Aminoindole and its derivatives have been the subject of research exploring their potential as both antitumoral and antivascular agents in in vitro studies. sigmaaldrich.comchemicalbook.inchemicalbook.comunife.it The antitumoral activity often stems from the ability of these compounds to inhibit key processes in cancer cells, such as proliferation and survival. The antivascular effects, on the other hand, target the blood vessels that supply tumors, thereby cutting off their source of nutrients and oxygen. google.com

In vitro assays are critical for the initial evaluation of these compounds. For instance, cell detachment assays are used to assess the potential vascular-damaging activity of new compounds. google.com Certain indole derivatives have shown surprising activity in these assays, causing changes in the shape of proliferating endothelial cells and leading to their rapid detachment, which is a promising indicator of vascular injury activity. google.com

The antitumoral properties of 5-aminoindole derivatives are often linked to their ability to inhibit specific enzymes or cellular pathways. As discussed previously, their role as inhibitors of receptor tyrosine kinases contributes to their antiangiogenic and, consequently, antitumoral effects. nih.govresearchgate.net Furthermore, derivatives of 5-aminoindole have been investigated as tubulin polymerization inhibitors. nih.gov By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce mitotic arrest and apoptosis in cancer cells, demonstrating potent antitumoral activity. nih.govunife.it

Interactive Table: Antitumoral and Antivascular Activities of 5-Aminoindole Derivatives (in vitro)

| Compound Class | Mechanism of Action | Observed in vitro Effect | Reference |

|---|---|---|---|

| Indole Derivatives | Vascular Damage | Causes changes in endothelial cell shape and rapid cell detachment. | google.com |

| 7-Phenyl-pyrroloquinolinones | Tubulin Polymerization Inhibition | Induces mitotic arrest and apoptosis in cancer cells. | nih.gov |

Fluorescent Probes and Sensing Materials

The indole scaffold, particularly 5-aminoindole, serves as a valuable building block in the development of sophisticated fluorescent molecules for sensing and imaging. biosynth.comnih.gov The electron-donating nature of the amino group at the C5 position significantly influences the electronic and photophysical properties of the resulting fluorophores, making it a key component in the rational design of functional probes.

The rational design of fluorescent probes is a strategic process that involves selecting specific molecular components to achieve desired properties like high selectivity, sensitivity, and optimal photophysical characteristics. frontiersin.orgrsc.orgrsc.org In this context, 5-aminoindole is frequently employed as an electron-donor unit in donor-acceptor (D-A) architectures. rsc.orgresearchgate.net This design principle is fundamental to creating probes that exhibit phenomena such as intramolecular charge transfer (ICT), which is often sensitive to the surrounding environment. rsc.org